molecular formula C10H13F3O4 B1499835 Tert-butyl 6,6,6-trifluoro-3,5-dioxohexanoate CAS No. 387866-39-9

Tert-butyl 6,6,6-trifluoro-3,5-dioxohexanoate

Cat. No.: B1499835
CAS No.: 387866-39-9
M. Wt: 254.2 g/mol
InChI Key: OVNWJARUWRLQQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6,6,6-trifluoro-3,5-dioxohexanoate ( 387866-39-9) is a high-purity biochemical intermediate with a molecular formula of C 10 H 13 F 3 O 4 and a molecular weight of 254.20 g/mol . This compound serves as a critical synthetic building block in organic and medicinal chemistry research, specifically designed for the preparation of 6-(trifluoromethyl)-4-methoxy-pyran-2-one and other 4-alkoxy pyran-2-one derivatives . Its key structural features include a reactive β-keto ester moiety and a terminal trifluoromethyl group, which enables researchers to efficiently incorporate the metabolically stable trifluoromethyl group into more complex molecular architectures, particularly through its utility in cyclization reactions to form fluorinated heterocycles . The documented synthetic pathway involves the reaction of tert-butyl acetoacetate with trifluoroacetic anhydride (TFAA), showcasing its role in method development for trihalo-3,5-dioxohexanoic acid ester production . These fluorinated pyran-2-one scaffolds are of significant research interest for their potential biological activities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can access detailed specifications, including purity exceeding 97%, and supporting documentation such as Certificates of Analysis upon request .

Properties

IUPAC Name

tert-butyl 6,6,6-trifluoro-3,5-dioxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3O4/c1-9(2,3)17-8(16)5-6(14)4-7(15)10(11,12)13/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNWJARUWRLQQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669969
Record name tert-Butyl 6,6,6-trifluoro-3,5-dioxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

387866-39-9
Record name tert-Butyl 6,6,6-trifluoro-3,5-dioxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation from 4-methoxy-6-trifluoromethylpyran-2-one

One well-documented method involves the synthesis of alkyl 3,3,3-trihalo-3,5-dioxohexanoates, including tert-butyl 6,6,6-trifluoro-3,5-dioxohexanoate, starting from 4-methoxy-6-trifluoromethylpyran-2-one derivatives.

Procedure Highlights:

  • Starting Material: 4-hydroxy-6-trifluoromethylpyran-2-one is methylated using sodium carbonate and dimethyl sulfate in acetone under reflux conditions.
  • Reaction Conditions: Reflux for approximately 3 hours.
  • Isolation: After cooling and filtration, the product is concentrated and crystallized from hexane.
  • Yield: Approximately 83% yield of 4-methoxy-6-trifluoromethylpyran-2-one as colorless needles (mp 61°C).
  • Subsequent Steps: This intermediate is then converted to the desired tert-butyl ester through ring-opening and further functional group transformations involving magnesium methoxide or other reagents.

This method is advantageous due to relatively high yields and the use of accessible reagents. It also allows the preparation of various alkyl esters by altering the alkyl group in the esterification step.

Two-Step Preparation via Meldrum's Acid Derivatives

Another significant approach is a two-step synthesis involving Meldrum's acid derivatives, which is particularly relevant for pharmaceutical intermediates such as tert-butyl 6-chloro-3,5-dioxohexanoate, a close analog of the trifluoro compound.

Key Features:

  • Step 1: Condensation of a beta-keto butyric acid derivative with Meldrum's acid to form a condensation product.
  • Step 2: Hydrolysis of this product yields the 3,5-dioxohexanoic acid derivative.
  • Esterification: Subsequent esterification with tert-butanol or tert-butyl derivatives produces the tert-butyl ester.
  • Base Use: The process employs bases such as N-substituted amines, 1,4-diazabicyclo[2.2.2]octane, hexamethyldisilazide, or various alkoxide/carbonate salts to facilitate deprotonation and reaction progression.
  • Halogen Variations: The method accommodates halogen substitutions (fluorine, chlorine, bromine) at the 6-position, which is critical for trifluoro-substituted compounds.

This method is notable for avoiding the use of highly reactive lithium or magnesium bases, which are common in other syntheses, thus offering a more practical and scalable approach.

Preparation from 2,2,2-Trifluoroethyl Trifluoroacetate and tert-Butyl Acetoacetate

A disclosed method involves direct synthesis from 2,2,2-trifluoroethyl trifluoroacetate and tert-butyl acetoacetate.

  • Reaction: The condensation of these two compounds under controlled conditions leads to the formation of this compound.
  • Advantages: This method provides a direct route to the target compound without requiring intermediate pyranone formation.
  • Limitations: Detailed reaction conditions and yields are less extensively documented but are part of known patent disclosures.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Reagents/Bases Advantages Limitations
From 4-methoxy-6-trifluoromethylpyran-2-one 4-hydroxy-6-trifluoromethylpyran-2-one Sodium carbonate, dimethyl sulfate High yield, well-characterized intermediates Multi-step, requires methylation and ring opening
Two-step via Meldrum's acid derivatives Beta-keto butyric acid derivative, Meldrum's acid N-substituted amines, alkoxide/carbonate salts Avoids highly reactive metals, scalable Multi-step, requires careful base selection
From trifluoroethyl trifluoroacetate 2,2,2-trifluoroethyl trifluoroacetate, tert-butyl acetoacetate Condensation reagents Direct synthesis route Less detailed procedural data available

Research Findings and Notes

  • The use of pyranone intermediates allows for the introduction of trifluoromethyl groups in a controlled manner, essential for the trifluoro substitution pattern.
  • Methylation of hydroxy-pyranones with dimethyl sulfate is a reliable step to generate methoxy-substituted intermediates.
  • The two-step Meldrum’s acid method provides a more industrially feasible route, especially for pharmaceutical applications, due to milder reaction conditions and avoidance of pyrophoric reagents.
  • Bases used in the two-step method are carefully chosen to optimize deprotonation without side reactions, enhancing yield and purity.
  • The trifluoro substitution at the 6-position influences the reactivity and stability of intermediates, requiring tailored reaction conditions.
  • These methods are supported by patent literature dating from early 2000s to 2012, reflecting ongoing optimization for scale-up and application in drug synthesis.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The diketone moiety in tert-butyl 6,6,6-trifluoro-3,5-dioxohexanoate enables nucleophilic attacks at the carbonyl carbons. Key examples include:

  • Amine Reactions : Primary amines (e.g., methylamine, benzylamine) react with the diketone to form enamine derivatives. For instance, reaction with o-phenylenediamine yields trifluoromethylated pyridones through cyclocondensation .

  • Hydrazine Derivatives : Phenylhydrazine undergoes condensation at the 3- and 5-keto positions, producing trifluoromethylated aminoenones .

Mechanistic Insight : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl carbons, accelerating nucleophilic attack .

Cyclocondensation Reactions

This compound participates in cyclization reactions to form heterocyclic frameworks:

  • Pyridone Formation : Reaction with o-phenylenediamine in ethanol under reflux produces 4-pyridone derivatives. For example:

ReactantProductConditionsYield (%)Source
o-Phenylenediamine6-Trifluoromethyl-4-pyridoneEthanol, reflux65–75
  • Pyranone Ring Opening : Hydrolysis with aqueous NaHCO₃ converts hexafluorodehydroacetic acid (DHA-f6) intermediates into trifluorotriacetic acid lactone (TAL-f3) .

Ester Hydrolysis and Derivative Formation

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions:

  • Acid-Catalyzed Hydrolysis : Yields 6,6,6-trifluoro-3,5-dioxohexanoic acid, which can cyclize to form TAL-f3 derivatives .

  • Base-Mediated Reactions : Treatment with Mg(OMe)₂ facilitates ester cleavage and subsequent ketoenolate formation, enabling further alkylation or acylation .

Key Data :

  • Hydrolysis in NaHCO₃ yields TAL-f3 with ~40% efficiency .

  • Tert-butyl group removal is critical for generating reactive intermediates in medicinal chemistry applications.

Cross-Coupling Reactions

The trifluoromethyl group enables participation in transition-metal-catalyzed reactions:

  • Suzuki Coupling : The 4-OTf (triflate) derivative reacts with 4-(methylthio)phenylboronic acid to form biaryl products under palladium catalysis .

Alkylation and Acylation

The diketone’s enolic protons are susceptible to alkylation:

  • Methylation : Using Me₂SO₄, the 4-OH group of TAL-f3 derivatives is methylated to form ethers .

  • Triflation : Reaction with Tf₂O introduces triflate groups, enhancing leaving-group ability for subsequent substitutions .

Comparative Reactivity

The table below summarizes reaction outcomes under varying conditions:

Reaction TypeReagent/ConditionsProductNotable Feature
Cyclocondensationo-Phenylenediamine, ethanol, reflux6-Trifluoromethyl-4-pyridoneHigh regioselectivity at C3/C5
Ester HydrolysisNaHCO₃, H₂O, 60°CTAL-f3 derivativesPathway to bioactive molecules
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMFBiaryl derivativesTriflate acts as leaving group

Mechanistic and Structural Influences

  • Electron-Withdrawing Effects : The -CF₃ group increases electrophilicity at carbonyl carbons by ~20% compared to non-fluorinated analogs.

  • Steric Effects : The tert-butyl group restricts nucleophilic access to the ester carbonyl, directing reactivity toward the diketone .

This compound’s versatility in forming heterocycles, undergoing cross-couplings, and serving as a fluorinated building block underscores its utility in synthetic and medicinal chemistry.

Scientific Research Applications

Tert-butyl 6,6,6-trifluoro-3,5-dioxohexanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 6,6,6-trifluoro-3,5-dioxohexanoate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, leading to more effective interactions with biological targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 6,6,6-Trifluoro-3,5-dioxohexanoate

  • Structural Differences : The ethyl ester variant lacks the bulky tert-butyl group, resulting in lower steric hindrance during reactions.
  • Reactivity: Reacts with o-phenylenediamine and phenylhydrazine to form regioisomeric pyrazolohydrazides. In ethanol, the yield improves compared to 1,4-dioxane, but isomer formation complicates purification .
  • Spectroscopic Data : The CF₃ group in ethyl derivatives shows a downfield shift in ¹⁹F NMR (106.2 ppm vs. 101.9 ppm in tert-butyl analogs) due to deshielding effects from adjacent substituents .

Tert-butyl 3,5-Dioxohexanoate

  • Structural Differences : Lacks the CF₃ group, reducing electron-withdrawing effects.
  • Enzymatic Reduction: Reduced enantioselectively by Lactobacillus brevis ADH to (R)-5-hydroxy-3-oxohexanoate in 77% yield and >99% ee. The absence of CF₃ likely enhances substrate flexibility for the enzyme .
  • Applications : Used in asymmetric synthesis of chiral alcohols, contrasting with the fluorinated analog’s role in fluorinated heterocycle synthesis.

Tert-butyl 6-Chloro-3,5-dioxohexanoate

  • Structural Differences : Chlorine replaces the CF₃ group, altering electronic and steric profiles.

Methyl 3,5-Dioxohexanoate

  • Structural Differences : Lacks both the tert-butyl group and CF₃/Cl substituents.
  • Reactivity with Hydrazines : Forms isomeric pyrazolylacetates (3 and 4) in solvent-dependent ratios. Chemoselectivity is lower compared to fluorinated analogs, which favor single regioisomers under optimized conditions .

Biological Activity

Tert-butyl 6,6,6-trifluoro-3,5-dioxohexanoate (often referred to as TAL-f3) is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique trifluoromethyl group and dioxo structure. The biological activity of this compound has been explored in various contexts, particularly its potential applications in pharmaceuticals and agrochemicals.

TAL-f3 is characterized by:

  • Molecular Formula : C₉H₁₁F₃O₄
  • Molecular Weight : 238.18 g/mol
  • Structure : The compound features a trifluoromethyl group which enhances its electrophilic character, making it a valuable intermediate in organic synthesis.

Synthesis

The synthesis of TAL-f3 typically involves the reaction of trifluoroacetoacetic ester with various nucleophiles. The process can yield different derivatives depending on the reaction conditions and reagents used. For instance, the hydrolysis of TAL-f3 in basic conditions yields 4-hydroxy-6-trifluoromethyl-2H-pyran-2-one, which has been studied for its reactivity and potential biological applications .

Antimicrobial Properties

Research indicates that compounds similar to TAL-f3 exhibit antimicrobial activity. For instance, studies on related dioxohexanoates have shown promising results against various bacterial strains. The presence of the trifluoromethyl group is believed to enhance the lipophilicity and membrane permeability of these compounds, contributing to their antimicrobial efficacy .

Enzyme Inhibition

TAL-f3 has been investigated for its ability to inhibit specific enzymes. In particular, studies suggest that derivatives of dioxohexanoates can act as inhibitors of tyrosinase, an enzyme involved in melanin production. This property is particularly relevant for cosmetic applications aimed at skin lightening .

Case Studies

  • Tyrosinase Inhibition : A study evaluated the inhibitory effects of several dioxohexanoate derivatives on mushroom tyrosinase. Compounds showed IC50 values ranging from 1.71 to 4.39 µM, indicating strong inhibition comparable to standard inhibitors like kojic acid .
  • Antivascular Activity : Another investigation into structurally related compounds demonstrated their potential as antivascular agents by inhibiting tubulin polymerization. This suggests a possible application in cancer therapy by targeting tumor vasculature .

Research Findings

Study FocusKey FindingsReference
Antimicrobial ActivityCompounds exhibited significant activity against bacteria
Enzyme InhibitionEffective tyrosinase inhibitors with low IC50 values
Antivascular ActivityInhibited tubulin polymerization; potential cancer therapy use

Q & A

Q. What established synthetic routes exist for tert-butyl 6,6,6-trifluoro-3,5-dioxohexanoate, and how can intermediates be optimized for higher yields?

The compound can be synthesized via CDHE (chlorinated diketone hexanoate ester) condensation, as described by Wolberg (2001). Key challenges include minimizing HCl elimination during purification, which degrades intermediates. Optimization involves strict temperature control (e.g., maintaining <0°C during acid quenching) and inert atmosphere use to stabilize reactive intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

¹H and ¹⁹F NMR are essential for structural confirmation, with the CF₃ group appearing as a distinct triplet in ¹⁹F NMR (δ ≈ 100–106 ppm). IR spectroscopy identifies carbonyl stretches (~1700–1750 cm⁻¹), while HRMS validates molecular mass. For example, regioselective reaction products with amines show diagnostic ¹⁹F NMR shifts (e.g., δ 106.2 ppm for CF₃ adjacent to phenyl groups) .

Q. What purification techniques effectively isolate this compound from reaction mixtures?

Silica gel column chromatography is commonly used, with hexane/ethyl acetate gradients for elution. For scale-up, recrystallization in non-polar solvents (e.g., toluene) may replace chromatography. Monitoring by TLC (Rf ≈ 0.3–0.5 in 3:1 hexane/EtOAc) ensures purity .

Q. How should this compound be stored to prevent degradation?

Store under argon at –20°C to avoid hydrolysis of the tert-butyl ester or keto-enol tautomerization. Degradation products like (4-oxo-4,5-dihydrofuran-2-yl)-acetate (ODFA) form via HCl elimination, detectable by GC-MS or ¹H NMR .

Advanced Research Questions

Q. How does solvent choice influence regioselectivity and yield in reactions involving this compound?

Solvent polarity and hydrogen-bonding capacity critically affect outcomes. For example, reactions with phenylhydrazine in 1,4-dioxane yield pyrazolohydrazide (13) as the major product (δ ¹⁹F NMR: 106.2 ppm), while EtOH promotes isomer formation (14; δ ¹⁹F NMR: 101.9 ppm) due to altered hydrogen-bonding networks .

Q. What computational methods predict the reactivity of this compound in heterocyclic synthesis?

Density Functional Theory (DFT) calculations model transition states for cyclization reactions. For example, the trifluoromethyl group’s electron-withdrawing effect stabilizes enolate intermediates, directing nucleophilic attack at the γ-keto position. Molecular docking studies further predict binding affinities in enzyme-mediated reductions .

Q. What strategies mitigate byproduct formation during fluorinated heterocycle synthesis?

Adjusting stoichiometry (e.g., 1.2:1 amine:diketone ratio) and reaction time reduces byproducts like anti-rotamers. For instance, extending reaction time from 1.5 to 4.5 hours increases byproduct yields from 3% to 8.9% in analogous systems, necessitating real-time monitoring via ¹⁹F NMR .

Q. How does the trifluoromethyl group influence electronic properties and reactivity in nucleophilic additions?

The CF₃ group withdraws electron density, stabilizing enolate intermediates and directing nucleophiles to the γ-keto position. This is confirmed by ¹H NMR downfield shifts (Δδ ≈ 0.1–0.3 ppm) in enol protons and enhanced regioselectivity in hetero-Diels-Alder reactions under high pressure (e.g., 15 kbar) .

Q. Can enantioselective reduction methods access chiral dihydroxy derivatives of this compound?

Enzymatic reductions using ketoreductases (e.g., from Lactobacillus brevis) achieve >90% enantiomeric excess (ee) for syn-(3R,5S)-dihydroxyhexanoate derivatives. Optimization requires cofactor regeneration systems (e.g., glucose dehydrogenase) and pH control (pH 7.0–7.5) .

Q. What analytical approaches resolve contradictions in spectral data for regioisomeric products?

Combined 2D NMR (COSY, HSQC) and HRMS distinguish regioisomers. For example, NH proton signals in ¹H NMR (δ 9.91 vs. 9.84 ppm) and CF₃ shifts in ¹⁹F NMR (Δδ ≈ 4 ppm) differentiate pyrazolohydrazide regioisomers. X-ray crystallography provides definitive structural confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 6,6,6-trifluoro-3,5-dioxohexanoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 6,6,6-trifluoro-3,5-dioxohexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.